molecular formula C5H9N3O2 B177772 5-Amino-1,3-dimethyl-2,4-imidazolidinedione CAS No. 10319-64-9

5-Amino-1,3-dimethyl-2,4-imidazolidinedione

Cat. No. B177772
CAS RN: 10319-64-9
M. Wt: 143.14 g/mol
InChI Key: WTJDTBSTWYXUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1,3-dimethyl-2,4-imidazolidinedione, also known as AIDMI, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is widely used as a reagent in organic synthesis, and its unique properties make it an attractive candidate for research in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 5-Amino-1,3-dimethyl-2,4-imidazolidinedione is not yet fully understood. However, it has been proposed that 5-Amino-1,3-dimethyl-2,4-imidazolidinedione may act by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 5-Amino-1,3-dimethyl-2,4-imidazolidinedione exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 5-Amino-1,3-dimethyl-2,4-imidazolidinedione has been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-Amino-1,3-dimethyl-2,4-imidazolidinedione is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, 5-Amino-1,3-dimethyl-2,4-imidazolidinedione exhibits high stability and low toxicity, making it a safe and reliable reagent. However, one of the limitations of 5-Amino-1,3-dimethyl-2,4-imidazolidinedione is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 5-Amino-1,3-dimethyl-2,4-imidazolidinedione. One area of interest is the development of novel anti-inflammatory drugs based on the structure of 5-Amino-1,3-dimethyl-2,4-imidazolidinedione. Additionally, further studies are needed to fully understand the mechanism of action of 5-Amino-1,3-dimethyl-2,4-imidazolidinedione and its potential applications in the treatment of inflammatory diseases. Finally, research on the synthesis of 5-Amino-1,3-dimethyl-2,4-imidazolidinedione derivatives may lead to the discovery of compounds with improved solubility and bioavailability.

Synthesis Methods

The synthesis of 5-Amino-1,3-dimethyl-2,4-imidazolidinedione involves the reaction of 2,4-thiazolidinedione with methylamine in the presence of a catalyst such as sodium ethoxide or sodium methoxide. The reaction yields 5-Amino-1,3-dimethyl-2,4-imidazolidinedione as a white crystalline powder with a melting point of 209-211°C.

Scientific Research Applications

5-Amino-1,3-dimethyl-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields. In medicinal chemistry, 5-Amino-1,3-dimethyl-2,4-imidazolidinedione has been shown to exhibit anti-inflammatory properties and has been proposed as a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

10319-64-9

Product Name

5-Amino-1,3-dimethyl-2,4-imidazolidinedione

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

5-amino-1,3-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C5H9N3O2/c1-7-3(6)4(9)8(2)5(7)10/h3H,6H2,1-2H3

InChI Key

WTJDTBSTWYXUHH-UHFFFAOYSA-N

SMILES

CN1C(C(=O)N(C1=O)C)N

Canonical SMILES

CN1C(C(=O)N(C1=O)C)N

Origin of Product

United States

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